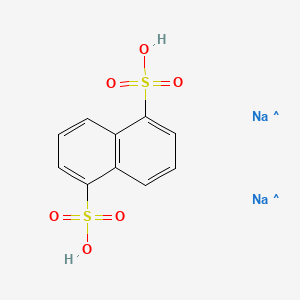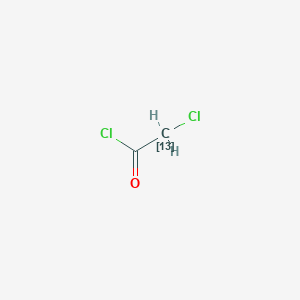![molecular formula C26H29IN2O2 B12055396 2-{2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]ethenyl}-1,3,3-trimethyl-3H-indolium iodide CAS No. 1352626-59-5](/img/structure/B12055396.png)
2-{2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]ethenyl}-1,3,3-trimethyl-3H-indolium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]ethenyl}-1,3,3-trimethyl-3H-indolium iodide is a fluorescent dye known for its application in the ratiometric determination of cyanide. This compound is characterized by its high fluorescence efficiency and selectivity, making it valuable in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]ethenyl}-1,3,3-trimethyl-3H-indolium iodide typically involves the condensation of 7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde with 1,3,3-trimethyl-2-methyleneindoline in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]ethenyl}-1,3,3-trimethyl-3H-indolium iodide undergoes several types of chemical reactions, including:
Nucleophilic substitution: The indolium group can undergo nucleophilic attack, particularly by cyanide ions, leading to a significant shift in fluorescence emission.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are not extensively detailed in the literature.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases (e.g., sodium hydroxide) for condensation reactions and cyanide ions for nucleophilic substitution. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution with cyanide ions results in a product with altered fluorescence properties .
Scientific Research Applications
2-{2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]ethenyl}-1,3,3-trimethyl-3H-indolium iodide has several scientific research applications, including:
Fluorescence detection: It is used as a fluorescent dye for the ratiometric determination of cyanide, providing high selectivity and sensitivity.
Biological imaging: The compound’s fluorescence properties make it suitable for use in biological imaging techniques to visualize cellular structures and processes.
Chemical sensors: It is employed in the development of chemical sensors for detecting various analytes, particularly cyanide.
Mechanism of Action
The mechanism of action of 2-{2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]ethenyl}-1,3,3-trimethyl-3H-indolium iodide involves its interaction with specific molecular targets, leading to changes in fluorescence properties. The indolium group is particularly reactive towards nucleophiles like cyanide ions, resulting in a shift in fluorescence emission that can be measured and quantified .
Comparison with Similar Compounds
Similar Compounds
3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, iodide: This compound shares structural similarities with 2-{2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]ethenyl}-1,3,3-trimethyl-3H-indolium iodide and is also used in fluorescence applications.
1,3,3-Trimethyl-2-[2-(2-methyl-1H-indol-3-yl)ethenyl]-3H-indolium phosphate: Another structurally related compound with applications in fluorescence and chemical sensing.
Uniqueness
The uniqueness of this compound lies in its high fluorescence efficiency and selectivity for cyanide detection. Its ability to undergo significant fluorescence shifts upon interaction with cyanide ions makes it particularly valuable in analytical and diagnostic applications .
Properties
CAS No. |
1352626-59-5 |
|---|---|
Molecular Formula |
C26H29IN2O2 |
Molecular Weight |
528.4 g/mol |
IUPAC Name |
7-(diethylamino)-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]chromen-2-one;iodide |
InChI |
InChI=1S/C26H29N2O2.HI/c1-6-28(7-2)20-14-12-18-16-19(25(29)30-23(18)17-20)13-15-24-26(3,4)21-10-8-9-11-22(21)27(24)5;/h8-17H,6-7H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
OZKWMKLMZONDEZ-UHFFFAOYSA-M |
Isomeric SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)C.[I-] |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C=CC3=[N+](C4=CC=CC=C4C3(C)C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Sodium 3-({2-[(2,6-dimethylphenyl)(hydroxyacetyl)amino]ethyl}sulfanyl)-2-hydroxypropanoate](/img/structure/B12055318.png)

![2-Oxo-2-phenylethyl 8-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12055329.png)




![6-Amino-4-(1,3-benzodioxol-5-yl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12055353.png)





